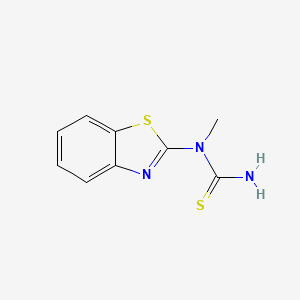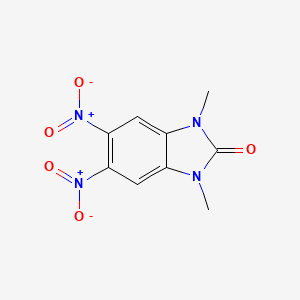![molecular formula C15H16N2 B14375562 2-Butylpyrazolo[5,1-a]isoquinoline CAS No. 89877-03-2](/img/structure/B14375562.png)
2-Butylpyrazolo[5,1-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylpyrazolo[5,1-a]isoquinoline is a heterocyclic compound that contains both a pyrazole ring and an isoquinoline ring. This compound is part of a broader class of pyrazolo[5,1-a]isoquinolines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylpyrazolo[5,1-a]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method is the ruthenium(II)-catalyzed C–H/N–H annulation in the presence of copper(II) acetate and silver hexafluoroantimonate. This reaction proceeds efficiently in water under a nitrogen atmosphere, leading to high yields . Another method involves the use of a carboxylate ligand under air, which can be performed in alcohol at a lower temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions using metal catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylpyrazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
2-Butylpyrazolo[5,1-a]isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of fluorescent probes due to its good fluorescence emission properties.
Mécanisme D'action
The mechanism of action of 2-Butylpyrazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the dopamine D4 receptor, inhibiting its activity. As a CDC25B inhibitor, it interferes with the CDC25B enzyme, which is involved in cell cycle regulation .
Comparaison Avec Des Composés Similaires
2-Butylpyrazolo[5,1-a]isoquinoline can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyridine: Known for its potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Exhibits significant bioactivity due to the fusion of the pyrazole ring with other heterocycles.
Pyrazolopyridines: Known for their antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of the pyrazole and isoquinoline rings, which confer a distinct set of biological activities and chemical properties.
Propriétés
Numéro CAS |
89877-03-2 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-butylpyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C15H16N2/c1-2-3-7-13-11-15-14-8-5-4-6-12(14)9-10-17(15)16-13/h4-6,8-11H,2-3,7H2,1H3 |
Clé InChI |
SAPLPVPLQYEDGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NN2C=CC3=CC=CC=C3C2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


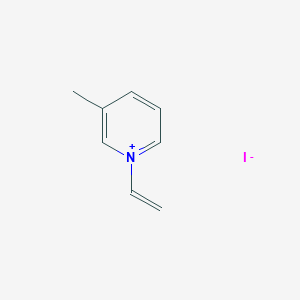
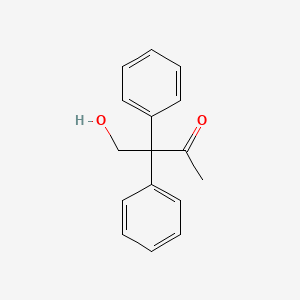

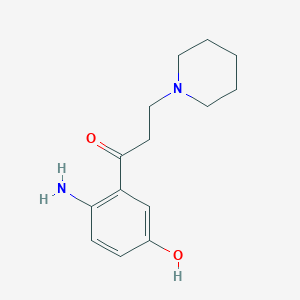
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
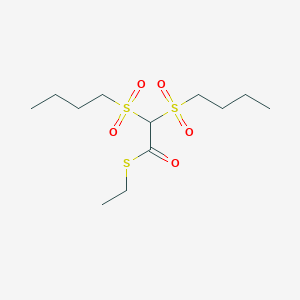


![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
